5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine
Description
5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine is a complex organic compound that features a furan ring substituted with an aminoethyl group and a piperidine moiety
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
5-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C13H23N3O/c1-15(2)13-7-6-12(17-13)11(10-14)16-8-4-3-5-9-16/h6-7,11H,3-5,8-10,14H2,1-2H3 |
InChI Key |
FJAQHQYOPUUCIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C(CN)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine typically involves multi-step organic reactions. One common approach is to start with a furan derivative, which undergoes a series of substitutions and additions to introduce the aminoethyl and piperidine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(2-aminoethyl)-N,N-dimethylfuran-2-amine: Similar structure but lacks the piperidine moiety.
5-(2-amino-1-(morpholin-1-yl)ethyl)-N,N-dimethylfuran-2-amine: Similar structure but contains a morpholine ring instead of a piperidine ring.
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine moiety in 5-(2-amino-1-(piperidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine distinguishes it from other similar compounds. This structural feature may confer unique properties, such as specific binding affinities or reactivity, making it valuable for certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
